molecular formula C9H9BrClF2N B6177291 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride CAS No. 2551118-31-9

5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride

Cat. No.: B6177291
CAS No.: 2551118-31-9
M. Wt: 284.5
InChI Key:
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Description

5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H9BrClF2N. It is known for its unique structure, which includes a bromine atom and a difluorocyclobutyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-(3,3-difluorocyclobutyl)pyridine followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine and difluorocyclobutyl groups can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride include:

    5-bromo-2-(3,3-difluorocyclobutyl)pyridine: Lacks the hydrochloride group but has similar chemical properties.

    2-(3,3-difluorocyclobutyl)pyridine: Lacks the bromine atom, resulting in different reactivity.

    5-chloro-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: Substitutes chlorine for bromine, affecting its chemical behavior.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 3,3-difluorocyclobutanone in the presence of a base to form 5-bromo-2-(3,3-difluorocyclobutyl)pyridine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-bromo-2-pyridinecarboxaldehyde", "3,3-difluorocyclobutanone", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-2-pyridinecarboxaldehyde is reacted with 3,3-difluorocyclobutanone in the presence of a base, such as potassium carbonate, in anhydrous ethanol at room temperature for several hours.", "Step 2: The resulting 5-bromo-2-(3,3-difluorocyclobutyl)pyridine is isolated by filtration and washed with ethanol.", "Step 3: 5-bromo-2-(3,3-difluorocyclobutyl)pyridine is then reacted with hydrochloric acid in ethanol at reflux temperature for several hours to form the hydrochloride salt.", "Step 4: The resulting 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride is isolated by filtration, washed with ethanol, and dried under vacuum." ] }

CAS No.

2551118-31-9

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.5

Purity

95

Origin of Product

United States

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